molecular formula C15H14N4O B11444046 2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline

Cat. No.: B11444046
M. Wt: 266.30 g/mol
InChI Key: BAKPOBAVCBOWJG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline typically involves the condensation of 2-chloro-3-(2-methylphenoxy)quinoxaline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities and properties depending on the functional groups introduced .

Scientific Research Applications

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-3-(2-methylphenoxy)quinoxaline is unique due to its specific hydrazinyl and methylphenoxy substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

[3-(2-methylphenoxy)quinoxalin-2-yl]hydrazine

InChI

InChI=1S/C15H14N4O/c1-10-6-2-5-9-13(10)20-15-14(19-16)17-11-7-3-4-8-12(11)18-15/h2-9H,16H2,1H3,(H,17,19)

InChI Key

BAKPOBAVCBOWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2NN

Origin of Product

United States

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